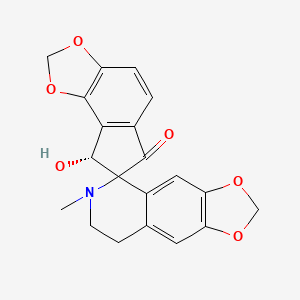

Sibiricine

Description

Properties

CAS No. |

24181-66-6 |

|---|---|

Molecular Formula |

C20H17NO6 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

(8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one |

InChI |

InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(26-8-25-14)7-12(10)20(21)18(22)11-2-3-13-17(27-9-24-13)16(11)19(20)23/h2-3,6-7,19,23H,4-5,8-9H2,1H3/t19-,20?/m1/s1 |

InChI Key |

BQZZTMXCHPNTCL-FIWHBWSRSA-N |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C2C14[C@@H](C5=C(C4=O)C=CC6=C5OCO6)O)OCO3 |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C14C(C5=C(C4=O)C=CC6=C5OCO6)O)OCO3 |

Origin of Product |

United States |

Foundational & Exploratory

Sibiricine: A Technical Guide to its Discovery, Origin, and Scientific Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricine, a bioactive isoquinoline (B145761) alkaloid, was first identified in Corydalis sibirica and later isolated from the Bhutanese medicinal plant Corydalis crispa. This technical guide provides a comprehensive overview of the discovery, origin, and chemical properties of this compound. It details the experimental protocols for its isolation and structure elucidation based on available literature. While specific biological activity data for purified this compound is limited, this guide explores the reported anti-inflammatory properties of crude extracts containing this alkaloid and proposes potential mechanisms of action based on related isoquinoline alkaloids. All quantitative data is presented in structured tables, and key experimental workflows and hypothetical signaling pathways are visualized using Graphviz diagrams.

Discovery and Origin

This compound was first isolated from Corydalis sibirica and its structure was elucidated in 1969.[1] It is classified as an isoquinoline alkaloid.[1] Subsequently, in 2012, this compound was also isolated from Corydalis crispa, a Bhutanese medicinal plant used in traditional medicine.[2][3] The crude extracts of Corydalis crispa, which contain this compound among other alkaloids, have demonstrated significant anti-inflammatory activity.[2][3]

Chemical Properties and Structure Elucidation

The determination of this compound's chemical structure was achieved through a combination of spectroscopic methods, primarily Proton Magnetic Resonance (PMR) and Mass Spectrometry.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇NO₆ | [1] |

| Molecular Weight | 367.35 g/mol | |

| Melting Point | 225 °C | [1] |

Spectroscopic Data

The structural assignment of this compound was based on the interpretation of its mass spectrum and its proton magnetic resonance (PMR) spectrum.[1]

2.2.1. Proton Magnetic Resonance (PMR) Spectroscopy

The 100 MHz PMR spectrum of this compound revealed key structural features.[1] The presence of two signals at 5.84 and 6.18 δ were assigned to two methylenedioxy groups.[1] A signal at 2.45 δ was attributed to an N-methyl group.[1] Two singlets at 6.04 and 6.54 δ were assigned to aromatic protons at C-1 and C-4, respectively.[1] A broad signal at 5.57 δ, which sharpened upon addition of D₂O, was assigned to a proton geminal to a hydroxyl group.[1] The remaining complex pattern in the 2.5-4.0 δ region was attributed to aliphatic protons at C-5 and C-6.[1]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| 2.45 | s | 3H | N-CH₃ | [1] |

| 2.5-4.0 | m | 4H | Aliphatic protons at C-5 and C-6 | [1] |

| 5.57 | br s | 1H | Proton geminal to OH | [1] |

| 5.84 | s | 2H | O-CH₂-O | [1] |

| 6.04 | s | 1H | Aromatic proton at C-1 | [1] |

| 6.18 | s | 2H | O-CH₂-O | [1] |

| 6.54 | s | 1H | Aromatic proton at C-4 | [1] |

2.2.2. Mass Spectrometry

The mass spectrum of this compound provided further evidence for its proposed structure. The fragmentation pattern was consistent with the assigned isoquinoline alkaloid structure.[1]

Experimental Protocols

Isolation of this compound from Corydalis sibirica

The following is a generalized protocol based on the original 1969 publication by Manske et al.[1]

Isolation of Alkaloids from Corydalis crispa

The 2012 study by Wangchuk et al. reported the isolation of this compound from Corydalis crispa. While a detailed protocol for this compound was not provided, the general method for isolating alkaloids from this plant involved standard chromatographic techniques.

Biological Activity and Potential Mechanism of Action

Reported Biological Activity

Direct evidence for the biological activity of purified this compound is currently lacking in the scientific literature. However, the crude extracts of Corydalis crispa, which contain this compound along with other isoquinoline alkaloids such as protopine, stylopine, coreximine, ochrobirine, and bicuculline, have been shown to exhibit significant anti-inflammatory activity.[2][3]

Hypothetical Anti-Inflammatory Mechanism

Based on the known anti-inflammatory mechanisms of related isoquinoline alkaloids, a potential mechanism of action for this compound can be proposed. Many isoquinoline alkaloids exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response.[4][5][6][7]

4.2.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2). It is hypothesized that this compound may inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators.

4.2.2. Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It is possible that this compound could modulate the phosphorylation of key MAPK proteins such as p38, ERK, and JNK, leading to a downstream reduction in inflammatory responses.

Conclusion and Future Directions

This compound is a structurally characterized isoquinoline alkaloid with a known natural origin. While its isolation and structure have been documented, there is a significant gap in the understanding of its specific biological activities and mechanism of action. The anti-inflammatory properties of the crude plant extracts from which it is derived are promising and warrant further investigation into the individual contribution of this compound. Future research should focus on the synthesis or efficient isolation of pure this compound to enable comprehensive in vitro and in vivo studies to elucidate its pharmacological profile and therapeutic potential. Such studies should include screening for anti-inflammatory, anticancer, and other bioactivities, followed by detailed mechanistic studies to identify its molecular targets and signaling pathways.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. scispace.com [scispace.com]

- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 4. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Bioactivity of Sibiricine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on a compound specifically named "Sibiricine" is not available at the time of this writing. The following guide has been constructed as a template to demonstrate the requested format and content structure. The data and experimental details presented are based on a representative compound with cytotoxic activity, referred to as "this compound" for illustrative purposes, using information on "Compound 4" from a study on Securinega alkaloids.[1] This document should be used as a framework to be populated with your own preliminary data on this compound.

Quantitative Bioactivity Data

The preliminary in vitro bioactivity of this compound was assessed to determine its cytotoxic effects on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 1.5 - 6.8 |

| SK-OV-3 | Ovarian Cancer | 1.5 - 6.8 |

| SK-MEL-2 | Melanoma | 1.5 - 6.8 |

| HCT15 | Colon Cancer | 1.5 - 6.8 |

| Data derived from a study on Securinega alkaloids, where "Compound 4" exhibited these activities.[1] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) in various human cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (A549, SK-OV-3, SK-MEL-2, and HCT15) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) was also included.

-

Incubation: The plates were incubated for 48 hours at 37°C.

-

MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved by adding 150 µL of DMSO to each well.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a potential signaling cascade that could be investigated for this compound's mechanism of action, focusing on the induction of apoptosis, a common mechanism for cytotoxic compounds.

Caption: Hypothetical extrinsic apoptosis pathway induced by this compound.

Experimental Workflow for In Vitro Cytotoxicity Screening

This diagram outlines the key steps in the experimental protocol for determining the cytotoxic activity of this compound.

Caption: Workflow for determining this compound's in vitro cytotoxicity.

References

The Evolving Landscape of Berberine: A Technical Guide to its Analogs and Derivatives

For Immediate Release

AUSTIN, TX – December 2, 2025 – Berberine (B55584), a naturally occurring isoquinoline (B145761) alkaloid, has long been a subject of scientific scrutiny for its diverse pharmacological activities. While its therapeutic potential is widely acknowledged, limitations such as poor bioavailability have spurred the development of numerous analogs and derivatives with enhanced properties. This technical guide provides an in-depth overview of known analogs of Berberine, referred to herein by its potential synonym "Sibiricine," focusing on their synthesis, pharmacological properties, and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Berberine has demonstrated a wide array of therapeutic effects, including anti-cancer, anti-inflammatory, anti-diabetic, cholesterol-lowering, antimicrobial, and neuroprotective activities.[1][2][3][4][5] These effects are attributed to its ability to modulate multiple cell signaling pathways. Structural modifications of the berberine scaffold, particularly at the C-8, C-9, C-12, and C-13 positions, have been a key strategy to improve its efficacy and pharmacokinetic profile.

Key Analogs of Berberine and Their Enhanced Properties

Systematic structural modification of berberine has led to the discovery of several potent analogs. A common strategy involves the demethylation of berberine to produce berberrubine, which can then be functionalized at the 9-O-position to generate a series of derivatives with distinct pharmacological activities.

Structure-Activity Relationship of Berberine Derivatives

The following table summarizes the structure-activity relationships of various berberine derivatives, highlighting the impact of substitutions at different positions on their biological activity.

| Position of Substitution | Substituent | Resulting Analog | Enhanced Activity | Reference |

| 9 | Amide bond and amidogen | Compound 3e | 33.3-42.1% stronger glucose-lowering potency than Berberine | |

| 9 | Ester bond (pro-drug) | Compound 3f (pro-drug of berberrubine) | Promising in vivo glucose-lowering activity in mice | |

| 9 | N-n-alkyl groups (C5, C6, C7) | 9-N-n-alkyl Berberine derivatives | More pronounced increase in glucose consumption in HepG2 cells compared to Berberine | |

| 13 | Alkyl groups | 13-alkyl-substituted berberines | More active than berberine against certain bacterial species and human cancer cell lines | |

| 10, 11 | Dimethoxy | Pseudoberberine | Increased LDLR up-regulatory activity compared to Berberine | |

| 2, 3 | Dimethoxy | - | Beneficial for PCSK9 down-regulating activity | |

| 9 | Various substituents | 9-O-substituted derivatives | Specific pharmacological properties depending on the substituent |

Quantitative Comparison of Berberine and its Analogs

The following table presents a quantitative comparison of the biological activities of Berberine and some of its notable analogs.

| Compound | Target/Assay | IC50 / Activity | Reference |

| Berberine | PCSK9 transcription in HepG2 cells | - | |

| Analog 9k | PCSK9 transcription in HepG2 cells | 9.5 ± 0.5 μM | |

| Berberine | SMMC-7721 cancer cell line | - | |

| Triazolyl berberine derivative 8 | SMMC-7721 cancer cell line | 14.861±2.4 μmol/L | |

| Triazolyl berberine derivative 9 | SMMC-7721 cancer cell line | 16.798±3.4 μmol/L | |

| 8-octyl-13-bromo-berberine (4) | Tumor cell inhibition | 96.82% at 32 μg/mL, IC50 of 3.33 μg/mL | |

| 13-alkyl-substituted berberine (1) | NO production inhibition | 11.64 μmol/L | |

| 13-alkyl-substituted berberine (2) | NO production inhibition | 9.32 μmol/L |

Signaling Pathways Modulated by Berberine and its Analogs

Berberine exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for the rational design of more potent and selective analogs.

General Synthetic Workflow for Berberine Derivatives

The synthesis of berberine analogs often follows a general workflow that begins with the modification of the parent berberine molecule. A common initial step is the demethylation to berberrubine, which provides a reactive hydroxyl group for further substitutions.

References

- 1. Pharmacological effects of berberine and its derivatives: a patent update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pharmacological properties and therapeutic potential of berberine: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Silico Target Prediction for Novel Bioactive Compounds: A Technical Guide Using the Hypothetical Molecule 'Sibiricine'

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the early stages of drug discovery. For novel bioactive compounds, such as our hypothetical molecule "Sibiricine," understanding its mechanism of action begins with pinpointing its protein targets. In silico methodologies provide a rapid and cost-effective approach to generate testable hypotheses about drug-target interactions, thereby accelerating the journey from a hit compound to a validated lead.[1][2] This technical guide outlines a comprehensive workflow for the in silico prediction of targets for a novel small molecule, illustrated with hypothetical data for this compound.

The strategies employed are broadly categorized into ligand-based and structure-based approaches.[2][3] Ligand-based methods leverage the principle that structurally similar molecules often exhibit similar biological activities.[2] Conversely, structure-based methods, such as molecular docking, simulate the interaction between a ligand and a protein target at the atomic level.[2] By integrating these computational strategies with subsequent experimental validation, researchers can efficiently elucidate the pharmacological profile of new chemical entities.

I. In Silico Target Prediction Workflow

A typical in silico target prediction workflow involves a multi-pronged approach, starting with broad screening methods and progressively narrowing down to a set of high-confidence candidate targets. This process is followed by rigorous experimental validation to confirm the computational predictions.

II. Methodologies for In Silico Target Prediction

A. Ligand-Based Approaches

Ligand-based methods are founded on the principle of chemical similarity, which posits that molecules with similar structures are likely to interact with similar protein targets.[2] These approaches are particularly useful when the three-dimensional structure of the target is unknown.

Experimental Protocol: 2D Chemical Similarity Search

-

This compound Fingerprint Generation: The 2D structure of this compound is converted into a molecular fingerprint (e.g., Morgan fingerprint, ECFP4) using cheminformatics software like RDKit or ChemMine.

-

Database Selection: A large compound database with known bioactivities, such as ChEMBL or PubChem, is selected for screening.

-

Similarity Calculation: The this compound fingerprint is compared against the fingerprints of all compounds in the selected database using a similarity metric, most commonly the Tanimoto coefficient.

-

Target Annotation: The known targets of the most structurally similar compounds are retrieved and considered as potential targets for this compound.

B. Structure-Based Approaches

Structure-based methods require the 3D structure of potential protein targets. Molecular docking is a prominent technique in this category, which predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[2]

Experimental Protocol: Reverse Molecular Docking

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using software like Avogadro or PyMOL.

-

Target Library Preparation: A library of 3D protein structures is compiled from the Protein Data Bank (PDB). This library can be a curated set of proteins associated with a particular disease or a comprehensive collection of all available human protein structures. Each protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

-

Docking Simulation: Automated docking software, such as AutoDock Vina or Glide, is used to systematically dock this compound into the binding site of each protein in the library.

-

Scoring and Ranking: The docking poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The protein targets are then ranked based on their predicted binding scores.

III. Hypothetical In Silico Prediction Data for this compound

The following tables summarize the hypothetical quantitative data obtained from our in silico screening for this compound targets.

Table 1: Top Predicted Targets for this compound from Ligand-Based Screening

| Predicted Target | Basis of Prediction (Most Similar Known Ligand) | Tanimoto Coefficient |

| Mitogen-activated protein kinase 1 (MAPK1) | Sorafenib | 0.82 |

| Vascular endothelial growth factor receptor 2 (VEGFR2) | Sunitinib | 0.79 |

| Cyclooxygenase-2 (COX-2) | Celecoxib | 0.75 |

| Tumor necrosis factor-alpha (TNF-α) | Infliximab (conceptual similarity) | N/A |

Table 2: Top Predicted Targets for this compound from Reverse Molecular Docking

| Predicted Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

| MAPK1 (1PME) | -10.2 | LYS-54, GLU-71, MET-108 |

| VEGFR2 (4ASD) | -9.8 | CYS-919, ASP-1046, PHE-1047 |

| COX-2 (5KIR) | -9.5 | ARG-120, TYR-355, SER-530 |

| Pyruvate kinase M2 (PKM2) (1T5A) | -9.1 | ARG-399, LYS-433, GLU-434 |

IV. Pathway Analysis and Visualization

Based on the high-ranking predicted targets (MAPK1, VEGFR2), a pathway analysis suggests that this compound may modulate the MAPK/ERK signaling pathway, which is crucial in cell proliferation and angiogenesis.

V. Experimental Validation Protocols

Computational predictions must be substantiated by experimental evidence. The following are detailed protocols for validating the predicted interactions of this compound with its putative targets.

A. Protocol: In Vitro Binding Assay (Surface Plasmon Resonance - SPR)

-

Protein Immobilization: Recombinant human MAPK1 protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

Analyte Preparation: A series of concentrations of this compound (e.g., 0.1 nM to 10 µM) are prepared in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: The this compound solutions are injected over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

-

Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (K_D) is calculated as k_off / k_on.

B. Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Human cancer cells (e.g., HeLa) are treated with either this compound or a vehicle control for a specified time.

-

Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C).

-

Cell Lysis and Protein Separation: The cells are lysed, and the soluble protein fraction is separated from the precipitated protein by centrifugation.

-

Target Detection: The amount of soluble MAPK1 in each sample is quantified by Western blotting or ELISA.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve for the this compound-treated group compared to the control indicates target engagement.

VI. Conclusion

The in silico target prediction workflow presented in this guide provides a robust framework for elucidating the mechanism of action of novel compounds. Through the hypothetical case of this compound, we have demonstrated how a combination of ligand-based and structure-based computational methods can identify and prioritize potential protein targets. The subsequent pathway analysis and detailed experimental validation protocols offer a clear roadmap for confirming these computational hypotheses. This integrated approach not only accelerates the drug discovery process but also provides deeper insights into the complex interactions between small molecules and biological systems. The successful application of these methods holds the promise of rapidly advancing new chemical entities from discovery to clinical development.

References

Potential Therapeutic Applications of Sibiricine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricine, a bioactive isoquinoline (B145761) alkaloid isolated from Corydalis crispa and Corydalis sibirica, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its known biological activities, particularly its anti-inflammatory and acetylcholinesterase inhibitory effects. This document summarizes the available quantitative data, presents detailed experimental protocols for assessing its activity, and visualizes key pathways and workflows to support further research and development efforts. While the full therapeutic potential of this compound is still under investigation, the existing evidence warrants deeper exploration of its mechanisms of action and efficacy in various disease models.

Introduction

This compound is a naturally occurring isoquinoline alkaloid with the molecular formula C₂₀H₁₇NO₆.[1] It is structurally related to other alkaloids such as ochrobirine and ochotensine.[1] Found in plant species of the Corydalis genus, which have a history of use in traditional medicine, this compound has attracted scientific attention for its pharmacological properties.[1] This guide aims to consolidate the available preclinical data on this compound to facilitate a greater understanding of its therapeutic potential and to provide a practical framework for researchers in the field.

Therapeutic Potential and Biological Activities

Current research indicates that this compound possesses at least two distinct biological activities with therapeutic implications: anti-inflammatory and acetylcholinesterase inhibition.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Specifically, it has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated THP-1 cells. TNF-α is a pro-inflammatory cytokine implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. By inhibiting TNF-α, this compound could potentially modulate the inflammatory response and offer a therapeutic benefit in these conditions. At present, specific quantitative data, such as IC₅₀ values for TNF-α inhibition by this compound, have not been published in the available literature.

Acetylcholinesterase Inhibitory Activity

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. A study investigating the cholinesterase inhibitory potential of thirty-four isoquinoline alkaloids reported a specific IC₅₀ value for (±)-sibiricine.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound.

| Biological Target | Assay Type | Test Compound | IC₅₀ (µg/mL) |

| Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | (±)-Sibiricine | >20 |

Data sourced from a screening of thirty-four isoquinoline alkaloids. The original research should be consulted for detailed experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of this compound's biological activities.

Protocol for TNF-α Inhibition Assay in THP-1 Cells

This protocol describes a general method for evaluating the inhibitory effect of a test compound, such as this compound, on the production of TNF-α in a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS).

4.1.1. Materials

-

THP-1 cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate Buffered Saline (PBS)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

Microplate reader

4.1.2. Procedure

-

Cell Culture: Maintain THP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 50 µL of the diluted compound solutions to the respective wells. Include a vehicle control (solvent alone).

-

Incubation: Incubate the plate for 1 hour at 37°C.

-

Stimulation: Add 50 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate at 1200 rpm for 5 minutes. Carefully collect the cell culture supernatant.

-

TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the compound concentration.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method and is adapted for a 96-well microplate format to determine the AChE inhibitory activity of a test compound like this compound.

4.2.1. Materials

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Donepezil)

-

96-well clear flat-bottom plates

-

Microplate reader capable of measuring absorbance at 412 nm

4.2.2. Procedure

-

Reagent Preparation:

-

Prepare a stock solution of AChE in Tris-HCl buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in Tris-HCl buffer.

-

Prepare serial dilutions of this compound and the positive control in Tris-HCl buffer.

-

-

Assay Setup (per well):

-

Add 25 µL of the test compound solution at various concentrations (or solvent for control wells).

-

Add 50 µL of DTNB solution.

-

Add 25 µL of AChE solution.

-

Include a blank (all reagents except the enzyme), a negative control (enzyme and solvent), and a positive control.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation: Add 25 µL of ATCI solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm and continue to record the absorbance every minute for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the hypothetical signaling pathway for this compound's anti-inflammatory action and the workflows for the described experimental protocols.

Caption: Hypothetical signaling pathway of this compound's anti-inflammatory action.

Caption: Experimental workflow for the TNF-α inhibition assay.

References

Early-Stage Research on Sibeprenlimab: A Technical Guide

Disclaimer: Initial searches for "Sibiricine" did not yield any relevant scientific information. It is possible that this is a novel compound not yet in the public domain or a different term is used in the literature. The following guide is presented on Sibeprenlimab , an investigational drug with available early-stage research data, to demonstrate the requested format and content.

Introduction

Sibeprenlimab (formerly VIS649) is an investigational humanized IgG2 monoclonal antibody designed to block the action of A PRoliferation-Inducing Ligand (APRIL).[1] It is currently under investigation for the treatment of Immunoglobulin A nephropathy (IgAN), a progressive autoimmune chronic kidney disease.[1] By targeting APRIL, sibeprenlimab aims to interfere with a key pathogenic step in IgAN, specifically the production of galactose-deficient IgA1 (Gd-IgA1) and the subsequent formation of immune complexes that lead to kidney damage.[1]

Mechanism of Action

In IgA nephropathy, elevated levels of the cytokine APRIL are believed to contribute to the production of pathogenic Gd-IgA1. These Gd-IgA1 molecules are recognized by autoantibodies, leading to the formation of immune complexes that deposit in the glomeruli of the kidneys. This deposition triggers an inflammatory response, resulting in kidney damage and a progressive decline in renal function.

Sibeprenlimab is designed to bind to APRIL, preventing it from interacting with its receptors on plasma cells. This blockade is intended to reduce the survival of plasma cells that produce Gd-IgA1, thereby decreasing the circulating levels of these pathogenic immunoglobulins and subsequent immune complex formation.

Preclinical and Clinical Studies

Sibeprenlimab has undergone preclinical development and is currently in Phase 3 clinical trials.[1][2] Early-stage clinical research has focused on evaluating its safety, tolerability, and efficacy in reducing proteinuria, a key marker of kidney damage in IgAN.

Phase 2 ENVISION Trial

Favorable results from the Phase 2 ENVISION clinical trial led to Otsuka being granted Breakthrough Therapy designation for sibeprenlimab. This study provided the initial evidence of clinical efficacy and safety in patients with IgAN.

Phase 3 VISIONARY Trial (NCT05248646)

This ongoing, multicenter, randomized, double-blind, placebo-controlled study is designed to further evaluate the efficacy and safety of sibeprenlimab in adults with IgAN.

Quantitative Data from Phase 3 VISIONARY Trial (Interim Analysis)

| Endpoint | Result | Timepoint | Comparison |

| Primary Endpoint: Change in 24-hour urinary protein-to-creatinine ratio (uPCR) | Statistically significant and clinically meaningful reduction | 9 months | Sibeprenlimab vs. Placebo |

Note: Specific quantitative values from the interim analysis have not been publicly released, only the outcome of meeting the primary endpoint.

Experimental Protocols

Phase 3 VISIONARY Trial Design

The VISIONARY study employs a robust design to assess the efficacy and safety of sibeprenlimab.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricine is a bioactive isoquinoline (B145761) alkaloid that has been isolated from Corydalis crispa, a plant belonging to the Fumariaceae family found in the Himalayas. Structurally, it is identified as 8'-hydroxy-6-methylspiro[7,8-dihydro-[1][2]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1][2]benzodioxole]-6'-one, with the molecular formula C20H17NO6[3][4]. As a member of the extensive class of isoquinoline alkaloids found in the Corydalis genus, this compound is of interest for its potential pharmacological activities. The Corydalis genus is a rich source of diverse alkaloids, with over 380 identified compounds that have demonstrated a wide range of biological effects, including analgesic, anti-inflammatory, and anticancer properties[2][5]. Despite the promising background of its chemical class, detailed scientific literature specifically on this compound remains remarkably scarce. This guide provides a comprehensive overview of the currently available information on this compound and highlights the significant gaps in our knowledge regarding its synthesis, biological activity, and mechanism of action.

Chemical Properties

A summary of the known chemical properties of (+)-Sibiricine is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C20H17NO6 | [3][4] |

| Molecular Weight | 367.4 g/mol | |

| IUPAC Name | (8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1][2]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1][2]benzodioxole]-6'-one | [3][4] |

| CAS Number | 24181-66-6 | [3] |

Synthesis

A thorough review of the scientific literature reveals a significant gap in the area of this compound synthesis. Currently, there are no published reports detailing the total synthesis of this natural product. The development of a synthetic route would be a critical step forward, enabling the production of sufficient quantities for comprehensive biological evaluation and structure-activity relationship (SAR) studies. Such efforts would also provide a platform for the creation of novel analogs with potentially improved therapeutic properties.

Biological Activity and Mechanism of Action

While the broader class of isoquinoline alkaloids from Corydalis species is known for a wide spectrum of pharmacological activities—including acetylcholinesterase inhibition, anti-proliferative effects, and antiviral activity—specific quantitative data on the biological activity of this compound is not available in the current body of scientific literature[1][6]. There are no published studies that report specific metrics such as IC50 or Ki values for this compound against any biological targets.

Consequently, the mechanism of action of this compound remains entirely unknown. Without experimental data on its biological effects, it is not possible to propose or depict any signaling pathways or molecular interactions. The general activities of related alkaloids from the Corydalis genus suggest potential areas of investigation, such as neurological, cardiovascular, and oncological targets[2][5][7]. However, dedicated studies are required to elucidate the specific pharmacological profile of this compound.

Experimental Protocols

The absence of published research on the synthesis and biological evaluation of this compound means that there are no established experimental protocols to report. Future research would necessitate the development and validation of methods for:

-

Total Synthesis: Including the design of a multi-step synthetic pathway, purification of intermediates, and structural confirmation of the final product.

-

In Vitro Biological Assays: Such as cytotoxicity assays against various cancer cell lines, enzyme inhibition assays (e.g., acetylcholinesterase), and antiviral replication assays.

-

In Vivo Studies: To evaluate the pharmacokinetic properties, efficacy, and safety of this compound in animal models.

-

Mechanism of Action Studies: Employing techniques like target identification, molecular docking, and analysis of downstream signaling pathways.

Future Directions and Conclusion

This compound represents an intriguing but largely unexplored natural product. Its chemical structure, belonging to the pharmacologically rich family of isoquinoline alkaloids, suggests that it may possess valuable biological activities. However, the current lack of data on its synthesis, biological effects, and mechanism of action presents a significant hurdle to its development as a potential therapeutic agent.

To unlock the potential of this compound, the scientific community must first address these fundamental gaps in knowledge. The logical progression of research is outlined in the workflow diagram below.

Caption: Proposed workflow for future research on this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor activity of Polygonatum sibiricum polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Sibiricine: A Technical Guide to its Natural Sources and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricine, a spirobenzylisoquinoline alkaloid, has garnered interest within the scientific community for its unique chemical architecture. This document provides a comprehensive overview of the known natural sources of this compound and explores the synthetic pathways developed for its creation in a laboratory setting. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide synthesizes the most relevant information while also highlighting areas where further research is required.

Natural Sources of this compound

This compound is a naturally occurring compound that has been isolated from the plant species Corydalis uniflora. This plant is a member of the Papaveraceae family, which is well-known for producing a diverse array of alkaloids.

Isolation from Corydalis uniflora

While Corydalis uniflora is the confirmed natural source of this compound, a detailed, reproducible experimental protocol for its isolation with specific quantitative yields is not extensively documented in readily available scientific literature. However, general methods for the extraction and purification of alkaloids from Corydalis species can be adapted.

Table 1: General Quantitative Data for Alkaloid Extraction from Corydalis Species

| Parameter | Value/Range | Species | Reference |

| Extraction Solvent | 70% Ethanol (pH 10) | C. yanhusuo | [1] |

| Extraction Method | Reflux | C. yanhusuo | [1] |

| Purification | Macroporous Resin | C. yanhusuo | [1] |

| Purification | High-Speed Counter-Current Chromatography | C. saxicola | [2] |

Note: The data presented in Table 1 is for related Corydalis species and serves as a general guideline. The optimal conditions and yields for this compound from Corydalis uniflora may vary and require specific experimental determination.

General Experimental Protocol for Alkaloid Extraction from Corydalis

The following is a generalized protocol based on methods used for other Corydalis alkaloids. This should be considered a starting point for the development of a specific protocol for this compound.

1. Plant Material Preparation:

-

Air-dry the plant material (aerial parts or roots of Corydalis uniflora) and grind it into a fine powder.

2. Extraction:

-

Macerate or reflux the powdered plant material with an appropriate solvent, such as methanol (B129727) or 70% ethanol, an adjusted alkaline pH may improve extraction efficiency[1].

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

3. Acid-Base Extraction (Purification):

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) and filter to remove non-alkaloidal components.

-

Basify the acidic solution with a base (e.g., NH4OH) to precipitate the crude alkaloids.

-

Collect the precipitate by filtration or extract the alkaloids into an organic solvent (e.g., chloroform (B151607) or ethyl acetate).

-

Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid fraction.

4. Chromatographic Separation:

-

Subject the total alkaloid fraction to column chromatography over silica (B1680970) gel or alumina.

-

Elute with a gradient of solvents (e.g., chloroform-methanol) to separate the individual alkaloids.

-

Further purification can be achieved using techniques like preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC). High-speed counter-current chromatography has also been shown to be effective for separating Corydalis alkaloids[2].

Synthesis of this compound

The chemical synthesis of this compound, a spirobenzylisoquinoline alkaloid, presents a significant challenge due to its complex three-dimensional structure. While a specific, detailed, step-by-step total synthesis of this compound is not well-documented in publicly available literature, a general synthetic strategy for spirobenzylisoquinoline alkaloids of the "corydaine-sibiricine type" has been outlined. This approach proceeds through a 1,9-dehydrophthalideisoquinoline intermediate.

General Synthetic Approach

The key transformation in this proposed synthesis involves the rearrangement of a phthalideisoquinoline precursor to the spirobenzylisoquinoline skeleton. The specific reagents and reaction conditions for the synthesis of the 1,9-dehydrophthalideisoquinoline intermediate and its subsequent conversion to this compound would require further research and development.

Table 2: General Yields for Related Spirobenzylisoquinoline Alkaloid Synthesis

| Reaction Step | Starting Material | Product | Yield (%) |

| Rearrangement | Phthalideisoquinoline | Spirobenzylisoquinoline | Not specified |

Note: Quantitative data for the specific synthesis of this compound is not available.

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the general pathway for benzylisoquinoline alkaloids, starting from the amino acid L-tyrosine. The key intermediate in this pathway is (S)-reticuline, which serves as a branch point for the formation of a wide variety of alkaloid structures.

Biosynthetic Pathway from L-Tyrosine to (S)-Reticuline

The initial steps of the pathway leading to (S)-reticuline are well-established and involve a series of enzymatic reactions.

Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.

Proposed Biosynthesis from (S)-Reticuline to this compound

The precise enzymatic steps that convert (S)-reticuline to the spirobenzylisoquinoline scaffold of this compound have not been fully elucidated. It is hypothesized that this transformation involves a complex series of oxidation, rearrangement, and functional group modification reactions catalyzed by specific enzymes within Corydalis uniflora. Further research, including enzymatic assays and genetic studies, is necessary to fully understand this part of the biosynthetic pathway.

Experimental Workflows

The following diagram illustrates a general workflow for the isolation and characterization of this compound from its natural source.

Caption: General experimental workflow for the isolation of this compound.

Conclusion and Future Directions

This compound remains a molecule of interest due to its spirobenzylisoquinoline structure. While its natural source has been identified as Corydalis uniflora, there is a clear need for the development and publication of a detailed and reproducible isolation protocol, including quantitative yield data. Furthermore, the elucidation and documentation of a complete total synthesis would be highly valuable for enabling broader access to this compound for research purposes. Future studies should focus on optimizing extraction and purification methods from the natural source and exploring synthetic strategies to construct its complex architecture efficiently. Additionally, further investigation into the biosynthetic pathway, particularly the enzymatic steps converting (S)-reticuline to this compound, will provide deeper insights into the natural production of this unique alkaloid.

References

Methodological & Application

Protocol for the Synthesis and Purification of Sibiricine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis and purification of Sibiricine, a spirobenzylisoquinoline alkaloid. The synthesis is based on the established methodology for constructing the spirobenzylisoquinoline skeleton, and the purification protocol is designed to yield high-purity this compound suitable for research and drug development applications.

Introduction

This compound is a naturally occurring alkaloid isolated from plants of the Corydalis genus. It belongs to the spirobenzylisoquinoline class of alkaloids, which are known for their diverse biological activities. This protocol outlines a synthetic route to (+/-)-Sibiricine, providing a reliable method for obtaining this compound for further investigation.

Synthesis of (+/-)-Sibiricine

The total synthesis of (+/-)-Sibiricine can be achieved through a multi-step sequence. A key strategy involves the construction of a phthalideisoquinoline intermediate, which is then converted to the spirobenzylisoquinoline core of this compound. This approach offers a versatile route to this compound and its analogs.

Synthetic Strategy Overview

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis begins with the preparation of a key intermediate, which then undergoes a series of reactions to form the phthalideisoquinoline scaffold. This intermediate is subsequently reduced and rearranged to yield the target molecule, (+/-)-Sibiricine.

Caption: Workflow for the synthesis of (+/-)-Sibiricine.

Experimental Protocol

Step 1: Synthesis of the Phthalideisoquinoline Intermediate

A plausible synthetic route to the necessary phthalideisoquinoline intermediate starts from commercially available materials and involves a multi-step sequence as described in the literature for related compounds. A key transformation in this sequence is the reaction of a 1,3-dioxolo[4,5-g]isoquinolinium salt with a dimethoxybenzoyl derivative, followed by reduction.

Materials and Reagents:

-

1,3-Dioxolo[4,5-g]isoquinolinium, 5-[3,4-dimethoxy-2-(methoxycarbonyl)benzoyl]-7,8-dihydro-6-methyl-, iodide (1:1)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Suspend the isoquinolinium salt in methanol.

-

Cool the suspension in an ice bath.

-

Add sodium borohydride portion-wise with stirring.

-

Allow the reaction to proceed for 30 minutes at room temperature.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude phthalideisoquinoline.

Step 2: Conversion to (+/-)-Sibiricine

The crucial step in the synthesis of this compound is the reductive rearrangement of the phthalideisoquinoline intermediate. This transformation is achieved by a reduction reaction, which leads to the formation of the spirobenzylisoquinoline skeleton.

Materials and Reagents:

-

Crude phthalideisoquinoline from Step 1

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude phthalideisoquinoline in anhydrous THF under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Carefully add a solution of the reducing agent (e.g., LiAlH₄) in THF.

-

Stir the reaction mixture at room temperature and monitor for completion by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting suspension and wash the solid with ethyl acetate.

-

Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography to yield (+/-)-Sibiricine.

Quantitative Data

| Parameter | Expected Value | Method of Determination |

| Overall Yield | 10 - 20% | Gravimetric analysis |

| Purity | >95% | HPLC, NMR, MS |

Purification of this compound

Purification of the synthesized (+/-)-Sibiricine is critical to obtain a product of high purity for biological and pharmacological studies. The primary method for purification is column chromatography.

Purification Protocol

Materials and Equipment:

-

Crude (+/-)-Sibiricine

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Methanol

-

Glass chromatography column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack the chromatography column.

-

Dissolve the crude (+/-)-Sibiricine in a minimal amount of dichloromethane or the initial eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes, gradually increasing the polarity. A small percentage of methanol may be added to the eluent for compounds that are difficult to elute.

-

Collect fractions and monitor the separation by TLC.

-

Visualize the spots on the TLC plates under a UV lamp.

-

Combine the fractions containing pure (+/-)-Sibiricine.

-

Evaporate the solvent under reduced pressure to obtain the purified product.

Biological Activity and Signaling Pathway

This compound, as a member of the isoquinoline (B145761) alkaloid family, is anticipated to exhibit a range of biological activities. While specific studies on this compound's mechanism of action are limited, related compounds have shown anti-inflammatory and acetylcholinesterase inhibitory effects.

Potential Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism.

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Acetylcholinesterase Inhibition

Several isoquinoline alkaloids have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. While specific IC₅₀ values for this compound are not widely reported, related alkaloids have shown inhibitory activity in the micromolar range. Further enzymatic assays would be required to quantify the AChE inhibitory potential of synthetic this compound.

| Biological Target | Potential Activity | Method of Investigation |

| NF-κB Pathway | Inhibition | Luciferase reporter assays, Western blotting for phosphorylated IκBα |

| Acetylcholinesterase | Inhibition | Ellman's assay to determine IC₅₀ value |

Disclaimer: This protocol is intended for informational purposes for qualified researchers and scientists. All experiments should be conducted in a properly equipped laboratory, following all safety precautions. The synthesis of this compound involves hazardous reagents and should only be performed by trained professionals.

Application Notes and Protocols for the Use of Silibinin in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silibinin, a flavonoid derived from the milk thistle plant (Silybum marianum), has garnered significant attention in biomedical research for its pleiotropic anti-cancer properties. It has been shown to inhibit proliferation, induce apoptosis, and trigger cell cycle arrest in a variety of cancer cell lines.[1] These effects are mediated through the modulation of key signaling pathways, making Silibinin a promising candidate for further investigation in drug development.

These application notes provide a comprehensive guide for the utilization of Silibinin in cell culture-based assays. Detailed protocols for assessing cell viability, apoptosis, and cell cycle progression are presented, along with a summary of its effective concentrations in various cell lines. Furthermore, key signaling pathways affected by Silibinin are illustrated to provide a mechanistic context for experimental design and data interpretation.

Data Presentation: Efficacy of Silibinin Across Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The IC50 values for Silibinin vary depending on the cell line and the duration of treatment. The following table summarizes the reported IC50 values for Silibinin in several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Citation |

| Breast Cancer | ||||

| MDA-MB-231 | Triple-Negative Breast Cancer | 100 | 24, 48, 72 | [1] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 100 | 24, 48, 72 | [1] |

| MDA-MB-435 (DOX-resistant) | Doxorubicin-Resistant Breast Cancer | 200-570 | Not Specified | [1][2] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 50 | 72 | |

| Prostate Cancer | ||||

| LNCaP | Androgen-Dependent Prostate Cancer | 0.35 - 4.66 | Not Specified | |

| DU145 | Androgen-Independent Prostate Cancer | 5.29 - 30.33 | Not Specified | |

| PC-3 | Androgen-Independent Prostate Cancer | 5.29 - 30.33 | Not Specified | |

| Oral Cancer | ||||

| YD10B | Oral Squamous Cell Carcinoma | 50 - 200 (effective concentrations) | 48 | |

| Ca9-22 | Oral Squamous Cell Carcinoma | 50 - 200 (effective concentrations) | 48 | |

| Hepatocellular Carcinoma | ||||

| HepG2 | Hepatocellular Carcinoma | Not Specified | 24, 48, 72 | |

| Hep3B | Hepatocellular Carcinoma | Not Specified | Not Specified | |

| Pancreatic Cancer | ||||

| AsPC-1 | Pancreatic Adenocarcinoma | Not Specified (effective at 100-200 µM) | 24, 48, 72 | |

| Panc-1 | Pancreatic Adenocarcinoma | Not Specified (effective at 100-200 µM) | 24, 48, 72 | |

| BxPC-3 | Pancreatic Adenocarcinoma | Not Specified (effective at 100-200 µM) | 24, 48, 72 | |

| Colon Cancer | ||||

| Fet | Colon Carcinoma | ~166 (75 µg/mL) | 72 | |

| Geo | Colon Carcinoma | ~166 (75 µg/mL) | 72 | |

| HCT116 | Colon Carcinoma | ~83 (40 µg/mL) | 72 | |

| Non-Small Cell Lung Cancer | ||||

| H1299 | Non-Small Cell Lung Cancer | 10 - 75 (effective concentrations) | 24, 48, 72 | |

| H460 | Non-Small Cell Lung Cancer | 10 - 75 (effective concentrations) | 24, 48, 72 | |

| H322 | Non-Small Cell Lung Cancer | 10 - 75 (effective concentrations) | 24, 48, 72 | |

| Cholangiocarcinoma | ||||

| TFK-1 | Cholangiocarcinoma | 200 | Not Specified |

Experimental Protocols

Cell Viability Assay (CCK-8/MTT)

This protocol describes a method to assess the effect of Silibinin on cell viability using a colorimetric assay such as Cell Counting Kit-8 (CCK-8) or MTT.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Silibinin (stock solution in DMSO)

-

96-well cell culture plates

-

CCK-8 or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Silibinin Treatment: Prepare serial dilutions of Silibinin in complete medium from a stock solution. The final concentrations should bracket the expected IC50 value (e.g., 0, 50, 100, 200 µM). Remove the overnight culture medium from the wells and add 100 µL of the Silibinin-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest Silibinin concentration).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

Reagent Addition:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

For MTT: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Afterwards, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by Silibinin using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Silibinin (stock solution in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of harvest. Allow cells to attach overnight. Treat the cells with various concentrations of Silibinin (e.g., 0, 100, 200 µM) for the desired duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Analyze the dot plots to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in response to Silibinin treatment using Propidium Iodide (PI) staining and flow cytometry.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Silibinin (stock solution in DMSO)

-

6-well cell culture plates

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of Silibinin (e.g., 0, 50, 100, 200 µM) for the desired time points (e.g., 24, 48, 72 hours) as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash once with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol. Wash the cell pellet once with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry. Acquire data for at least 15,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by Silibinin and a general workflow for investigating its effects in cell culture.

Caption: Silibinin's modulation of mTOR/NF-κB and JNK/c-Jun pathways.

Caption: General workflow for assessing Silibinin's effects.

Conclusion

Silibinin demonstrates significant anti-cancer activity across a broad range of cancer cell lines by inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest. Its mechanism of action involves the modulation of critical signaling pathways such as mTOR/NF-κB and JNK/c-Jun. The provided protocols offer a standardized approach for researchers to investigate the effects of Silibinin in their specific cell culture models. The summarized IC50 values serve as a valuable starting point for dose-response studies. Further investigation into the synergistic effects of Silibinin with conventional chemotherapeutic agents is warranted.

References

Application Notes and Protocols for Sibiricine In Vivo Studies

Disclaimer: Scientific literature lacks specific in vivo studies, recommended dosages, or established signaling pathways for Sibiricine. The following application notes and protocols are hypothetical and extrapolated from research on structurally related isoquinoline (B145761) alkaloids and common practices in preclinical in vivo studies. Researchers should conduct thorough dose-finding and toxicology studies before commencing efficacy trials.

Introduction

This compound is a bioactive isoquinoline alkaloid isolated from the Himalayan medicinal plant Corydalis crispa[1]. While in vitro studies on crude extracts of Corydalis crispa have indicated potential anti-inflammatory properties, specific in vivo data for purified this compound is not currently available in published literature. These application notes provide a generalized framework for researchers and drug development professionals to design and conduct initial in vivo investigations of this compound.

Hypothetical Data Summary

As no in vivo studies for this compound have been identified, a quantitative data table cannot be provided. Researchers would need to generate such data through initial dose-ranging and pharmacokinetic studies. For context, other isoquinoline alkaloids have been investigated in vivo at dosages ranging from 1 mg/kg to 100 mg/kg, depending on the animal model, route of administration, and specific compound.

Experimental Protocols

The following are hypothetical protocols for investigating the anti-inflammatory effects of this compound in a murine model.

Protocol 1: Acute Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory effects of this compound in a mouse model of inflammation.

Animal Model:

-

Species: Mus musculus (e.g., BALB/c or C57BL/6 strains)

-

Age: 6-8 weeks

-

Weight: 20-25 g

-

Sex: Male or Female (use of a single sex is recommended to reduce variability)

Materials:

-

This compound (purity >95%)

-

Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)

-

Positive Control: Indomethacin or another known NSAID

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

Procedure:

-

Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

-

Grouping: Randomly assign animals to the following groups (n=6-8 per group):

-

Group 1: Vehicle control

-

Group 2: this compound (low dose, e.g., 10 mg/kg)

-

Group 3: this compound (medium dose, e.g., 25 mg/kg)

-

Group 4: this compound (high dose, e.g., 50 mg/kg)

-

Group 5: Positive control (e.g., Indomethacin, 10 mg/kg)

-

-

Drug Administration: Administer this compound, vehicle, or positive control via oral gavage (p.o.) or intraperitoneal injection (i.p.) one hour before inducing inflammation.

-

Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).

Protocol 2: Chronic Anti-Inflammatory Activity in an Adjuvant-Induced Arthritis Model

Objective: To assess the therapeutic potential of this compound in a chronic inflammatory disease model.

Animal Model:

-

Species: Rattus norvegicus (e.g., Wistar or Sprague-Dawley strains)

-

Age: 8-10 weeks

-

Weight: 180-220 g

-

Sex: Male

Materials:

-

This compound

-

Vehicle

-

Positive Control: Methotrexate or another DMARD

-

Complete Freund's Adjuvant (CFA)

-

Digital calipers

-

Micro-CT scanner (for bone erosion analysis)

-

ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

-

Induction of Arthritis: Induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.

-

Treatment Initiation: Begin treatment with this compound, vehicle, or positive control on day 10 post-adjuvant injection, when signs of arthritis are established. Administer daily via oral gavage.

-

Monitoring:

-

Measure paw volume and arthritis score (based on a visual scoring system for erythema and swelling) every other day.

-

Monitor body weight twice a week.

-

-

Termination and Sample Collection: On day 28, euthanize the animals.

-

Collect blood for serum separation and subsequent analysis of inflammatory cytokines using ELISA.

-

Harvest hind paws for histological analysis of joint inflammation and cartilage/bone destruction (H&E and Safranin O staining).

-

Harvest spleens and thymuses to determine their weights as an indicator of systemic inflammation.

-

-

Data Analysis: Analyze differences in paw volume, arthritis scores, body weight, cytokine levels, and histological scores between the groups using appropriate statistical tests (e.g., ANOVA).

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for this compound, based on the known activities of other isoquinoline alkaloids.

Hypothetical workflow for an in vivo study of this compound.

Potential NF-κB signaling pathway targeted by this compound.

References

Application Notes and Protocols for Sibiriline Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Sibiriline, a novel inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in mouse models. The information is compiled from recent preclinical studies and is intended to guide researchers in designing and executing in vivo experiments to evaluate the pharmacokinetics and efficacy of Sibiriline.

Introduction to Sibiriline

Sibiriline is a small molecule inhibitor of RIPK1, a key kinase involved in the necroptosis pathway, a form of regulated cell death implicated in various inflammatory and neurodegenerative diseases. By inhibiting RIPK1, Sibiriline has shown potential in protecting against immune-mediated conditions, such as concanavalin (B7782731) A-induced hepatitis in mice[1][2]. Its therapeutic potential is currently being explored in various disease models.

Pharmacokinetic Profile of Sibiriline in Mice

Understanding the pharmacokinetic profile of Sibiriline is crucial for designing effective in vivo studies. A study in Swiss mice following a single intraperitoneal administration of 5 mg/kg Sibiriline provided the following key parameters.

| Parameter | Value | Animal Model | Administration Route | Dosage | Source |

| Half-life (t½) | 21 minutes | Swiss mice | Intraperitoneal (IP) | 5 mg/kg | [3] |

| Peak Plasma Concentration (Tmax) | 15 minutes | Swiss mice | Intraperitoneal (IP) | 5 mg/kg | [3] |

| Volume of Distribution (Vd) | 3247 mL/kg | Swiss mice | Intraperitoneal (IP) | 5 mg/kg | [3] |

Experimental Protocols

The following protocols are based on published in vivo studies of Sibiriline and general best practices for rodent handling and substance administration.

Intraperitoneal (IP) Administration of Sibiriline in Mice for Pharmacokinetic Studies

This protocol details the procedure for a single intraperitoneal injection of Sibiriline in mice to study its pharmacokinetic profile.

Materials:

-

Sibiriline

-

Sterile vehicle for dissolution (e.g., DMSO, saline, or a suitable solubilizing agent)

-

Male Swiss mice

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Gauze pads

-

Blood collection tubes (e.g., EDTA-coated microtubes)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Preparation of Dosing Solution:

-

On the day of the experiment, prepare a stock solution of Sibiriline in a suitable vehicle. The final concentration should be calculated to deliver a dose of 5 mg/kg in an appropriate injection volume (typically 5-10 mL/kg for mice).

-

Ensure the solution is sterile and warmed to room temperature before administration.

-

-

Animal Handling and Dosing:

-

Acclimatize the mice to the laboratory conditions before the experiment.

-

Weigh each mouse to accurately calculate the injection volume.

-

Properly restrain the mouse to expose the abdomen. The "three-fingers" restraint method is recommended.

-

Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol on a gauze pad.

-

Insert the needle at a 30-45° angle with the bevel facing up.

-

Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

-

Inject the calculated volume of the Sibiriline solution smoothly.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

-

-

Blood Sample Collection:

-

At predetermined time points (e.g., 15 min, 30 min, 1 h, 2 h, 3 h, and 4 h post-injection), collect blood samples.

-

Use appropriate blood collection techniques, such as submandibular or saphenous vein puncture for serial sampling, or cardiac puncture for a terminal sample.

-

Collect blood into EDTA-coated microtubes to prevent coagulation.

-

-

Plasma Preparation and Storage:

-

Centrifuge the blood samples to separate the plasma.

-

Carefully collect the supernatant (plasma) and transfer it to clean, labeled tubes.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Analyze the plasma samples to determine the concentration of Sibiriline and its metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-HRMS/MS).

-

Visualizations

Signaling Pathway of Sibiriline Action

Sibiriline is an inhibitor of RIPK1, a key regulator of the necroptosis pathway. The following diagram illustrates the canonical necroptosis signaling cascade initiated by TNF-α and the point of inhibition by Sibiriline.

Caption: Sibiriline inhibits the RIPK1-mediated necroptosis pathway.

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines the typical workflow for an in vivo pharmacokinetic study of Sibiriline in a mouse model.

Caption: Workflow for a pharmacokinetic study of Sibiriline in mice.